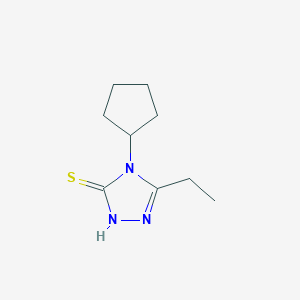![molecular formula C11H20N2O B13158580 1-{2,6-Diazaspiro[3.4]octan-2-yl}-3-methylbutan-1-one](/img/structure/B13158580.png)
1-{2,6-Diazaspiro[3.4]octan-2-yl}-3-methylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2,6-Diazaspiro[34]octan-2-yl}-3-methylbutan-1-one is a chemical compound with a unique spirocyclic structureThe molecular formula of this compound is C10H18N2O, and it has a molecular weight of 182.26 g/mol .
Preparation Methods
The synthesis of 1-{2,6-Diazaspiro[3.4]octan-2-yl}-3-methylbutan-1-one involves several steps. One common synthetic route includes the reaction of hydrazide with methyl isothiocyanate, followed by cyclization and reduction steps. The intermediate hydrazine carbothioamide is treated with a base and then cyclized with Raney nickel to form the desired spirocyclic structure . Industrial production methods may involve optimizing these steps to increase yield and purity.
Chemical Reactions Analysis
1-{2,6-Diazaspiro[3.4]octan-2-yl}-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic nitrogen atoms, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from 0°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{2,6-Diazaspiro[3.4]octan-2-yl}-3-methylbutan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied as a sigma-1 receptor antagonist, which can enhance the analgesic effect of opioids like morphine and prevent morphine tolerance.
Antitubercular Activity: Derivatives of this compound have shown potent activity against Mycobacterium tuberculosis, making it a potential lead compound for developing new antitubercular drugs.
Chemical Biology: Its unique structure allows for the exploration of spirocyclic scaffolds in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-{2,6-Diazaspiro[3.4]octan-2-yl}-3-methylbutan-1-one involves its interaction with sigma-1 receptors. Sigma-1 receptors are chaperone proteins involved in various cellular processes, including modulation of ion channels and receptors. By antagonizing sigma-1 receptors, this compound can enhance the analgesic effects of opioids without increasing adverse effects . The molecular targets and pathways involved include the sigma-1 receptor and its downstream signaling pathways.
Comparison with Similar Compounds
1-{2,6-Diazaspiro[3.4]octan-2-yl}-3-methylbutan-1-one can be compared with other spirocyclic compounds, such as:
2,6-Diazaspiro[3.4]octan-7-one: Another sigma-1 receptor antagonist with similar analgesic enhancement properties.
1-Oxaspiro[2.5]octan-4-one: A compound with a different spirocyclic core but similar applications in medicinal chemistry. The uniqueness of this compound lies in its specific spirocyclic structure and its potent activity as a sigma-1 receptor antagonist.
Properties
Molecular Formula |
C11H20N2O |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
1-(2,7-diazaspiro[3.4]octan-2-yl)-3-methylbutan-1-one |
InChI |
InChI=1S/C11H20N2O/c1-9(2)5-10(14)13-7-11(8-13)3-4-12-6-11/h9,12H,3-8H2,1-2H3 |
InChI Key |
RTDBTOVSJCEKQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)N1CC2(C1)CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(1-Aminoethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13158510.png)
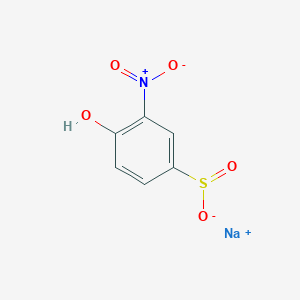
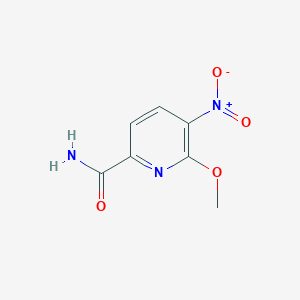
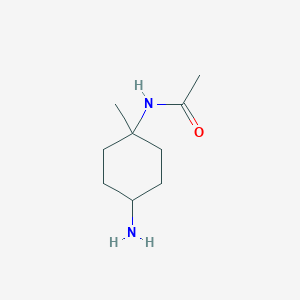

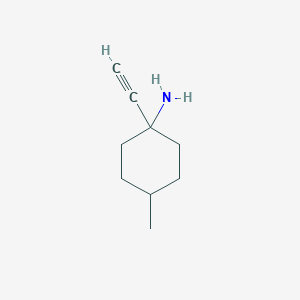
![[(3-Bromophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B13158542.png)
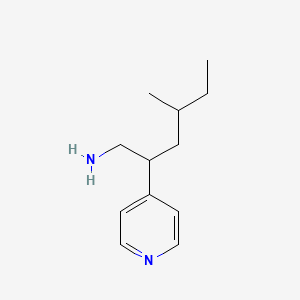
![2-Formylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13158554.png)

![1-{2,7-Diazaspiro[3.5]nonan-2-yl}-2,2-dimethylpropan-1-one](/img/structure/B13158560.png)


